Cas no 2870706-97-9 (4-Ethyl-3-ethynyl-1H-pyrazole)

4-Ethyl-3-ethynyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 4-Ethyl-3-ethynyl-1H-pyrazole
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- インチ: 1S/C7H8N2/c1-3-6-5-8-9-7(6)4-2/h2,5H,3H2,1H3,(H,8,9)
- InChIKey: PCTHLWDLZJTEOG-UHFFFAOYSA-N
- ほほえんだ: N1C=C(CC)C(C#C)=N1
じっけんとくせい
- 密度みつど: 1.06±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 270.6±28.0 °C(Predicted)
- 酸性度係数(pKa): 13.16±0.50(Predicted)
4-Ethyl-3-ethynyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37467984-0.5g |
4-ethyl-3-ethynyl-1H-pyrazole |
2870706-97-9 | 95.0% | 0.5g |
$1043.0 | 2025-03-16 | |
Enamine | EN300-37467984-0.05g |
4-ethyl-3-ethynyl-1H-pyrazole |
2870706-97-9 | 95.0% | 0.05g |
$912.0 | 2025-03-16 | |
Enamine | EN300-37467984-0.1g |
4-ethyl-3-ethynyl-1H-pyrazole |
2870706-97-9 | 95.0% | 0.1g |
$956.0 | 2025-03-16 | |
Enamine | EN300-37467984-2.5g |
4-ethyl-3-ethynyl-1H-pyrazole |
2870706-97-9 | 95.0% | 2.5g |
$2127.0 | 2025-03-16 | |
Enamine | EN300-37467984-0.25g |
4-ethyl-3-ethynyl-1H-pyrazole |
2870706-97-9 | 95.0% | 0.25g |
$999.0 | 2025-03-16 | |
Enamine | EN300-37467984-5.0g |
4-ethyl-3-ethynyl-1H-pyrazole |
2870706-97-9 | 95.0% | 5.0g |
$3147.0 | 2025-03-16 | |
Enamine | EN300-37467984-10.0g |
4-ethyl-3-ethynyl-1H-pyrazole |
2870706-97-9 | 95.0% | 10.0g |
$4667.0 | 2025-03-16 | |
Enamine | EN300-37467984-1.0g |
4-ethyl-3-ethynyl-1H-pyrazole |
2870706-97-9 | 95.0% | 1.0g |
$1086.0 | 2025-03-16 |
4-Ethyl-3-ethynyl-1H-pyrazole 関連文献
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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4-Ethyl-3-ethynyl-1H-pyrazoleに関する追加情報
Introduction to 4-Ethyl-3-ethynyl-1H-pyrazole (CAS No. 2870706-97-9)
4-Ethyl-3-ethynyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2870706-97-9, has garnered significant attention in the field of pharmaceutical research due to its versatile applications and potential in drug development. The presence of both ethyl and ethynyl substituents in its molecular structure imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.
The pyrazole core is a well-known scaffold in medicinal chemistry, widely recognized for its biological activity and structural flexibility. Compounds derived from pyrazole have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The specific arrangement of functional groups in 4-Ethyl-3-ethynyl-1H-pyrazole enhances its potential as a building block for the synthesis of more complex molecules with tailored biological activities.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for therapeutic applications. 4-Ethyl-3-ethynyl-1H-pyrazole stands out due to its ability to undergo various chemical transformations, such as cross-coupling reactions, which are pivotal in modern drug discovery. These reactions allow for the introduction of additional functional groups, enabling the creation of structurally diverse derivatives with enhanced pharmacological profiles.
One of the most compelling aspects of 4-Ethyl-3-ethynyl-1H-pyrazole is its potential in the synthesis of bioactive molecules. Researchers have leveraged its reactive sites to develop inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, studies have explored its utility in creating compounds that modulate kinases and other enzymes implicated in cancer progression. The ethynyl group, in particular, serves as a versatile handle for further functionalization, facilitating the design of molecules with improved solubility and bioavailability.
The ethynyl substituent also makes 4-Ethyl-3-ethynyl-1H-pyrazole a valuable precursor for materials science applications. Its ability to participate in metal-catalyzed coupling reactions has led to the development of novel polymers and organic electronic materials. These advancements highlight the compound's broader utility beyond traditional pharmaceuticals, underscoring its significance in interdisciplinary research.
Recent advancements in computational chemistry have further enhanced the understanding of 4-Ethyl-3-ethynyl-1H-pyrazole's reactivity and potential applications. Molecular modeling studies have provided insights into how this compound interacts with biological targets, guiding the design of more effective derivatives. These computational approaches complement experimental efforts, accelerating the discovery process and reducing the time required to bring new drugs to market.
The synthesis of 4-Ethyl-3-ethynyl-1H-pyrazole itself is an intriguing challenge that has been addressed through various methodologies. Researchers have developed efficient synthetic routes that highlight its accessibility while maintaining high yields and purity. These methods often involve multi-step processes that showcase the compound's adaptability as a synthetic intermediate.
In conclusion, 4-Ethyl-3-ethynyl-1H-pyrazole (CAS No. 2870706-97-9) represents a significant advancement in heterocyclic chemistry with broad implications for pharmaceutical and materials science research. Its unique structural features and reactivity make it a cornerstone for developing novel bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance is expected to grow, driving further innovation in drug discovery and material engineering.
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